![molecular formula C6H4BrN3 B2659212 3-Bromo-7h-pyrrolo[2,3-c]pyridazine CAS No. 1638764-04-1](/img/structure/B2659212.png)

3-Bromo-7h-pyrrolo[2,3-c]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

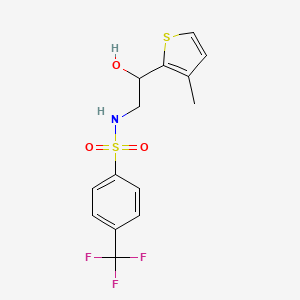

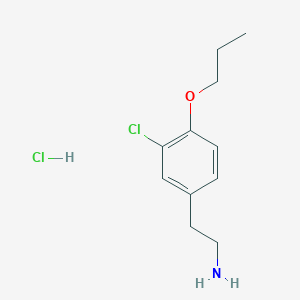

3-Bromo-7h-pyrrolo[2,3-c]pyridazine is a chemical compound with the molecular formula C6H4BrN3 . It is a yellow to brown solid and is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine consists of a pyrrolopyridazine core with a bromine atom attached at the 3-position . The InChI code for this compound is 1S/C6H4BrN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H, (H,8,10) .Physical And Chemical Properties Analysis

3-Bromo-7h-pyrrolo[2,3-c]pyridazine has a molecular weight of 198.02 . It is a yellow to brown solid and is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Pyridazines

3-Bromo-pyridazines are significant scaffolds for medicinal chemistry and crop protection agents. The selective preparation of 3-bromo-pyridazines with high regiocontrol is challenging. A study achieved the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers to obtain functionalized pyridazines. This process demonstrates exclusive regioselectivity in the case of 1-monosubstituted silyl enol ethers and allows downstream functionalization of the resulting 3-bromo-pyridazines using several cross-coupling protocols, achieving excellent control over the substitution pattern (Schnell et al., 2021).

Preparation of Nitrogen Heterocyclic Compounds

The bromination of pyrrolo[1, 2-a]pyrazine leads to 1,3-dibromo derivatives, aligning with predictions based on frontier-electron density calculations. The study's nmr spectra analysis offers insights into the properties of the compounds prepared, highlighting the utility of bromo derivatives in the synthesis of diverse nitrogen heterocyclic compounds (Paudler & Dunham, 1965).

Development of Anti-inflammatory Pyrrolopyrazines

Research into pyrrolo [1,2-a] pyrazines derivatives synthesized from 2-bromo-5-methoxypyrazine and propargyl amines or ethers through Pd-catalyzed intermolecular cycloisomerization strategy has shown moderate in vitro anti-inflammatory effects. These compounds exhibited inhibitions of 43-59% against IL-6 at 50 μM, with particular derivatives showing relatively good anti-inflammatory activities, suggesting potential use as anti-inflammatory agents (Zhou et al., 2013).

Catalyst-Free Synthesis in Green Solvent

An expedient catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines has been developed using water-isopropanol as the reaction medium under microwave irradiation. This environmentally benign process allows the introduction of three points of structural diversity, expanding chemical space with excellent purity and yields. The anti-inflammatory and antimicrobial activities of these derivatives were also evaluated, showing promise for rapid preparation of potential anti-inflammatory agents in an ecofriendly manner (Rao et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-7H-pyrrolo[2,3-c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFMAGXEQDMBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NN=C(C=C21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2659129.png)

![8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2659131.png)

![3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2659133.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2659135.png)

![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/no-structure.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2659138.png)

![8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide](/img/structure/B2659144.png)

![8-chloro-2-(2-(3-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659145.png)